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The emergence of multidrug-resistant bacteria, particularly Gram-negative pathogens like

Acinetobacter baumannii, presents a critical challenge in clinical practice. A key resistance

mechanism is the production of β-lactamase enzymes, such as the Ambler Class C

Acinetobacter-derived cephalosporinases (ADCs), which inactivate β-lactam antibiotics. The

development of β-lactamase inhibitors (BLIs) for use in combination with β-lactam antibiotics is

a crucial strategy to overcome this resistance. This guide provides a comparative evaluation of

MB076, a novel boronic acid transition state inhibitor, in combination therapies, supported by

experimental data.

MB076 is a heterocyclic triazole that has demonstrated potent inhibition of multiple ADC β-

lactamase variants.[1][2][3][4] Its proposed mechanism involves mimicking the transition state

of the β-lactam hydrolysis reaction, thereby competitively inhibiting the enzyme. A notable

advantage of MB076 is its improved plasma stability compared to earlier boronic acid inhibitors

like S02030.[1]

Data Presentation: Performance of MB076 and
Comparators
The following tables summarize the available quantitative data to facilitate a comparison of

MB076 with other β-lactamase inhibitors.
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Table 1: Inhibitory Activity (Ki) of MB076 and S02030 against ADC β-Lactamase Variants[2]

Enzyme Variant MB076 Ki (µM) S02030 Ki (µM)

ADC-7 0.21 ± 0.016 0.045 ± 0.002

ADC-30 0.058 ± 0.005 0.028 ± 0.002

ADC-33 0.11 ± 0.007 0.071 ± 0.005

ADC-162 0.79 ± 0.039 0.16 ± 0.010

ADC-212 0.14 ± 0.009 0.078 ± 0.005

ADC-219 0.12 ± 0.008 0.065 ± 0.005

Ki values represent the inhibition constant, with lower values indicating stronger binding affinity

to the enzyme.

Table 2: In Vitro Efficacy of Cephalosporin-MB076 Combinations against E. coli Expressing

ADC Variants (MIC, µg/mL)[3]

β-lactamase
Ceftazidime
(CAZ)

CAZ + MB076
(10 mg/L)

Cefotaxime
(CTX)

CTX + MB076
(10 mg/L)

ADC-7 >1024 32 64 2

ADC-30 512 4 32 1

ADC-33 1024 64 128 4

ADC-162 256 4 32 2

ADC-212 >1024 16 32 16

ADC-219 >1024 16 64 4

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that

inhibits the visible growth of a microorganism. MB076 was used at a fixed concentration of 10

mg/L.[3]
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Table 3: Comparative Efficacy of Ceftazidime in Combination with Different β-Lactamase

Inhibitors against select E. coli expressing ADC Variants (MIC, µg/mL)[2]

β-lactamase CAZ CAZ + MB076 CAZ + S02030
CAZ +
Vaborbactam

ADC-7 >1024 32 16 >1024

ADC-30 512 4 4 512

ADC-33 1024 128 512 >1024

Table 4: Activity of Cefepime-Taniborbactam against a Global Collection of Gram-Negative

Isolates (2018-2022)[5]

Organism Group MIC50 (µg/mL) MIC90 (µg/mL)
% Susceptible (at
≤16 µg/mL)

Enterobacterales

(n=20,725)
0.06 0.25 99.5%

P. aeruginosa

(n=7,919)
1 8 96.5%

Taniborbactam is a novel bicyclic boronate β-lactamase inhibitor with a broad spectrum of

activity against Ambler class A, B, C, and D enzymes.

Table 5: Activity of Ceftazidime-Avibactam against Enterobacteriaceae and P. aeruginosa[6]

Organism Group MIC50 (µg/mL) MIC90 (µg/mL)
% Susceptible (at
≤8/4 µg/mL)

Enterobacteriaceae 0.25 1 99.9%

P. aeruginosa 2 8 96.6%

Avibactam is a non-β-lactam β-lactamase inhibitor.
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Experimental Protocols
1. Determination of β-Lactamase Inhibitor Ki Values

The inhibition constant (Ki) is a measure of the binding affinity of an inhibitor to an enzyme. It is

determined through kinetic assays that measure the rate of substrate hydrolysis by the β-

lactamase in the presence and absence of the inhibitor.

Principle: The initial velocity of the enzymatic reaction is measured at various substrate and

inhibitor concentrations. The data are then fitted to the appropriate model of enzyme

inhibition (e.g., competitive, non-competitive, or mixed) to determine the Ki value.

Materials:

Purified β-lactamase enzyme (e.g., ADC variants)

Chromogenic β-lactam substrate (e.g., nitrocefin)

Inhibitor compound (e.g., MB076)

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

Microplate reader

Procedure:

A solution of the β-lactamase enzyme is prepared in the assay buffer.

Serial dilutions of the inhibitor are prepared.

The enzyme is pre-incubated with the inhibitor for a defined period to allow for binding.

The reaction is initiated by the addition of the chromogenic substrate.

The change in absorbance over time is monitored using a microplate reader at the

appropriate wavelength for the substrate (e.g., 486 nm for nitrocefin).
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The initial reaction velocities are calculated from the linear portion of the absorbance

versus time plots.

The Ki value is determined by non-linear regression analysis of the initial velocity data

plotted against the inhibitor concentration, often using the Morrison equation for tight-

binding inhibitors.

2. Minimum Inhibitory Concentration (MIC) Testing

MIC testing determines the lowest concentration of an antimicrobial agent that prevents the

visible growth of a microorganism.

Principle: The broth microdilution method is a standardized technique where a series of

twofold dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-

well microtiter plate. Each well is then inoculated with a standardized suspension of the test

microorganism. After incubation, the wells are examined for visible growth.

Materials:

Test microorganism (e.g., E. coli expressing ADC variants)

Cation-adjusted Mueller-Hinton broth (CAMHB)

Antimicrobial agent (e.g., cephalosporin)

β-lactamase inhibitor (e.g., MB076)

96-well microtiter plates

Spectrophotometer or microplate reader

Procedure:

Prepare a standardized inoculum of the test microorganism (typically to a McFarland

standard of 0.5, which corresponds to approximately 1-2 x 10⁸ CFU/mL).

Prepare serial twofold dilutions of the cephalosporin antibiotic in CAMHB in the wells of a

96-well plate. For combination testing, the β-lactamase inhibitor is added to each well at a
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fixed concentration.

Inoculate each well with the standardized bacterial suspension to achieve a final

concentration of approximately 5 x 10⁵ CFU/mL.

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

Incubate the plates at 35-37°C for 16-20 hours in ambient air.

The MIC is determined as the lowest concentration of the antibiotic at which there is no

visible growth (turbidity).
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Mechanism of β-Lactam Resistance

MB076 Mechanism of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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